ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]
Overview
Description
Ethylenediamine-n,n,n’,n’-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] is a complex organic compound known for its chelating properties. It is widely used in various scientific fields due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediamine-n,n,n’,n’-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] typically involves the reaction of ethylenediamine with maleimide derivatives under controlled conditions. The reaction is carried out in an aqueous medium with a pH adjusted to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine-n,n,n’,n’-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Ethylenediamine-n,n,n’,n’-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] has numerous applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in industrial processes such as metal extraction and catalysis.
Mechanism of Action
The compound exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that can be used in various applications. The molecular targets include metal ions such as iron, copper, and zinc. The pathways involved in its mechanism of action include the formation of coordination bonds between the compound and the metal ions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine-n,n’-diacetic acid: Another chelating agent with similar properties but different structural features.
N-(2-Hydroxyethyl)ethylenediamine-n,n’,n’-triacetic acid: Known for its use in metal ion complexation.
N,n,n’,n’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in similar applications but with different functional groups.
Uniqueness
Ethylenediamine-n,n,n’,n’-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring strong and stable metal ion binding .
Properties
IUPAC Name |
2-[2-[bis[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N10O12/c45-23(35-9-13-41-27(49)1-2-28(41)50)19-39(20-24(46)36-10-14-42-29(51)3-4-30(42)52)17-18-40(21-25(47)37-11-15-43-31(53)5-6-32(43)54)22-26(48)38-12-16-44-33(55)7-8-34(44)56/h1-8H,9-22H2,(H,35,45)(H,36,46)(H,37,47)(H,38,48) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDOHDRPDBTJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)NCCN4C(=O)C=CC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N10O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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